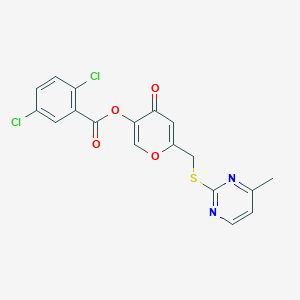
2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MBPTC and is known for its unique properties that make it an ideal candidate for research purposes.
Scientific Research Applications
Corrosion Inhibition
2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide and its derivatives, such as methoxy-substituted phenylthienyl benzamidines, have been explored for their corrosion inhibition properties, particularly for carbon steel in acidic environments. These compounds exhibit high efficiency in preventing corrosion, attributing to their ability to form a protective layer on the metal surface. The effectiveness of these inhibitors increases with concentration but decreases with rising temperature. Studies have confirmed their adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating a spontaneous and strong adsorption process (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Anticancer Activity
Research into this compound related compounds has also delved into their potential as anticancer agents. For instance, derivatives of 2-phenylthiazole-4-carboxamide have been synthesized and shown promising cytotoxic activities against various human cancer cell lines, including breast, colorectal, and colon cancer. Substitutions at specific positions of these molecules, such as the methoxy group, have led to improved activity against certain cancer cells, highlighting the significance of structural modifications in enhancing therapeutic potential (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Inhibition of Poly(ADP-ribose) Synthetase
Some studies have identified compounds structurally related to this compound as potent inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair and cell death. These inhibitors, particularly those substituted in specific positions, have shown significant inhibitory effects, offering a potential therapeutic avenue for diseases where poly(ADP-ribose) synthetase activity is implicated (Purnell & Whish, 1980).
Photophysical Properties
The photophysical properties of compounds related to this compound have been explored, with studies demonstrating efficient microwave-assisted synthesis of derivatives that exhibit luminescence in the blue region. Such properties are of significant interest for applications in materials science, particularly for the development of new fluorescent materials and optical sensors. The high fluorescence quantum yields of some derivatives indicate their potential utility in various technological applications (Novanna, Kannadasan, & Shanmugam, 2020).
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide, also known as PG-530742 , is certain matrix metalloproteinases (MMPs) . These MMPs are implicated in the degradation of cartilage that occurs in osteoarthritis . By inhibiting these MMPs, PG-530742 potentially limits cartilage degradation and disease progression .
Mode of Action
PG-530742 selectively inhibits certain matrix metalloproteinases . In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13 . This inhibition of MMPs is the key interaction of the compound with its targets .
Result of Action
The primary result of PG-530742’s action is the potential limitation of cartilage degradation and disease progression in osteoarthritis . This is achieved through the selective inhibition of certain MMPs . Studies are currently assessing the efficacy and safety of PG-530742 in the treatment of mild to moderate knee osteoarthritis .
properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-14-9-7-13(8-10-14)18(23)21-19-15(17(20)22)11-16(25-19)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFZZWTRTWSTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)

![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)



![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)
![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)
![N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2417036.png)

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2417043.png)

![3-Ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2417047.png)